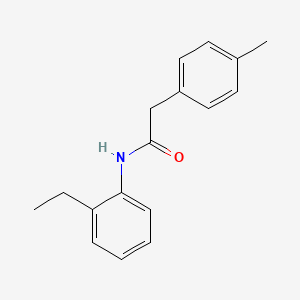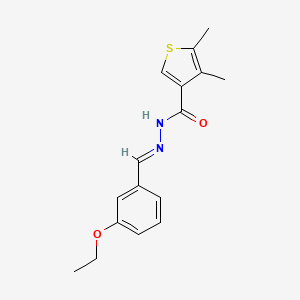
N'-(3-ethoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Ethyl 2-(4,5-dimethylthiazol-2-yl)-N-(3-ethoxybenzylidene) hydrazinecarbothioamide or EEDH. It has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of EEDH is not fully understood. However, it is believed to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. EEDH has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
EEDH has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. EEDH has also been shown to increase the activity of antioxidant enzymes, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EEDH is its ability to inhibit cancer cell growth and exhibit antimicrobial and antifungal properties. This makes it a potential candidate for the development of novel anticancer and antimicrobial agents. However, the limitations of EEDH include its poor solubility in water and low bioavailability. This makes it difficult to administer the compound in vivo.
Orientations Futures
There are several future directions for the research and development of EEDH. One potential direction is the modification of the compound to improve its solubility and bioavailability. This could be achieved through the synthesis of prodrugs or the use of drug delivery systems. Another direction is the investigation of the compound's mechanism of action and its potential use in combination therapies. Additionally, the development of EEDH derivatives with improved anticancer and antimicrobial activity is an area of interest for future research.
Méthodes De Synthèse
The synthesis of EEDH has been achieved through various methods, including the reaction of 3-ethoxybenzaldehyde and 4,5-dimethylthiazol-2-amine in the presence of thiosemicarbazide. The reaction mixture is then heated under reflux conditions to obtain the desired product. Other methods involve the reaction of 3-ethoxybenzaldehyde and thiosemicarbazide in the presence of 4,5-dimethylthiazol-2-amine followed by heating the mixture under reflux conditions.
Applications De Recherche Scientifique
EEDH has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that EEDH exhibits potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown to be effective against multidrug-resistant bacteria and fungi.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-14-7-5-6-13(8-14)9-17-18-16(19)15-10-21-12(3)11(15)2/h5-10H,4H2,1-3H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUAEFYBMOQAC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NNC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)

![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)
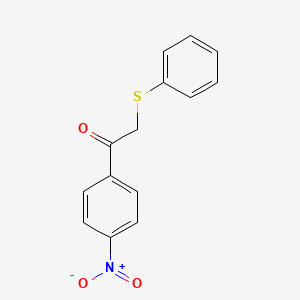
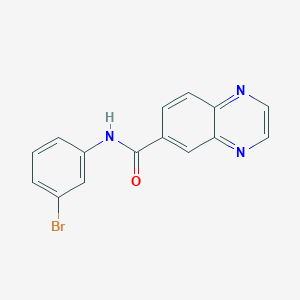

![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5871626.png)
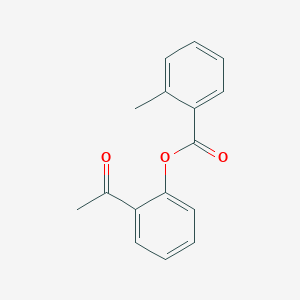
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
